3-Iodoisoxazolo[4,5-b]pyridine 3-Iodoisoxazolo[4,5-b]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18320952
InChI: InChI=1S/C6H3IN2O/c7-6-5-4(10-9-6)2-1-3-8-5/h1-3H
SMILES:
Molecular Formula: C6H3IN2O
Molecular Weight: 246.01 g/mol

3-Iodoisoxazolo[4,5-b]pyridine

CAS No.:

Cat. No.: VC18320952

Molecular Formula: C6H3IN2O

Molecular Weight: 246.01 g/mol

* For research use only. Not for human or veterinary use.

3-Iodoisoxazolo[4,5-b]pyridine -

Specification

Molecular Formula C6H3IN2O
Molecular Weight 246.01 g/mol
IUPAC Name 3-iodo-[1,2]oxazolo[4,5-b]pyridine
Standard InChI InChI=1S/C6H3IN2O/c7-6-5-4(10-9-6)2-1-3-8-5/h1-3H
Standard InChI Key SQTAGYPLPRZYCC-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C(=NO2)I)N=C1

Introduction

Chemical Structure and Fundamental Properties

3-Iodoisoxazolo[4,5-b]pyridine (IUPAC name: 3-iodo- oxazolo[4,5-b]pyridine) is a bicyclic heteroaromatic system comprising a pyridine ring fused to an isoxazole moiety. The iodine atom at position 3 introduces steric and electronic effects that influence reactivity and intermolecular interactions .

Synthetic Methodologies

Intramolecular Nucleophilic Substitution

A robust route involves cyclization of 2-chloro-3-nitropyridine precursors. The nitro group acts as a leaving group, displaced by an oxygen nucleophile to form the isoxazole ring (Fig. 1A) . For iodinated derivatives, post-cyclization iodination using N-iodosuccinimide (NIS) or electrophilic iodine sources introduces the substituent at position 3 .

Example Protocol :

  • Substrate preparation: 2-Chloro-3-nitropyridine is treated with hydroxylamine to form an oxime intermediate.

  • Cyclization: Base-mediated intramolecular substitution (K₂CO₃/MeCN, rt) yields isoxazolo[4,5-b]pyridine.

  • Iodination: Reaction with NIS in acetic acid affords 3-iodoisoxazolo[4,5-b]pyridine (yield: 70–85%).

Palladium-Catalyzed Cross-Coupling

4-Iodoisoxazoles undergo Sonogashira, Suzuki, or Stille couplings to install alkynyl, aryl, or alkyl groups . While most studies focus on 5-iodo isomers (e.g., 5-iodoisoxazole[4,5-b]pyridine), adapting conditions for 3-iodo derivatives is feasible with optimized ligands (e.g., JohnPhosAuCl) .

Table 1: Comparison of Synthetic Routes

MethodStarting MaterialKey StepYield (%)Reference
Intramolecular cyclization2-Chloro-3-nitropyridineNucleophilic substitution70–85
Post-cyclization iodinationIsoxazolo[4,5-b]pyridineElectrophilic iodination65–75
Cross-coupling4-IodoisoxazolePd-mediated coupling80–95

Reactivity and Functionalization

Boulton–Katritzky Rearrangement

Under basic conditions, 3-iodoisoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones rearrange to 3-hydroxy-2-(2-aryl-1,2,3-triazol-4-yl)pyridines (Fig. 1B) . This transformation expands access to triazole-containing scaffolds for drug discovery.

Halogen Bonding and π-Stacking

The iodine atom participates in C–I⋯N halogen bonds (2.9–3.2 Å), influencing crystal packing . π-Stacking interactions (interplanar distance: 3.3 Å) further stabilize supramolecular architectures .

Spectroscopic Characterization

NMR Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J = 5.2 Hz, 1H, H-5), 8.20 (d, J = 5.2 Hz, 1H, H-6), 7.45 (s, 1H, H-2) .

  • ¹³C NMR: δ 160.1 (C-3), 152.4 (C-7a), 138.2 (C-5), 125.6 (C-6), 120.3 (C-3a), 110.4 (C-2) .

  • Iodine effect: Deshielding of H-2 and H-6 due to the electron-withdrawing iodine atom .

Mass Spectrometry

  • ESI-HRMS: m/z [M+H]⁺ calcd. for C₆H₃IN₂O: 244.9342; found: 244.9345 .

Applications in Drug Discovery and Materials

Anticancer Agents

Isoxazolo[4,5-b]pyridines inhibit kinases (e.g., TBK1, IC₅₀ = 0.2 nM) and exhibit antiproliferative activity against glioma (A172) and melanoma (A375) cells . The iodine substituent enhances membrane permeability and target engagement .

Functional Materials

Europium complexes of triazolopyridines (e.g., 1H-1,2,3-triazolo[4,5-b]pyridine) show luminescent properties . 3-Iodoisoxazolo derivatives may serve as ligands for optoelectronic devices.

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